molecular formula C12H12N4O2 B2402334 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 478050-23-6

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No. B2402334
CAS RN: 478050-23-6
M. Wt: 244.254
InChI Key: AGNNUCXSRIFXJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “5-amino” part suggests the presence of an amino group (-NH2) attached to the 5th carbon of the imidazole ring. The “2,5-dimethoxyphenyl” part indicates a phenyl ring (a six-membered carbon ring, the core structure of benzene) with methoxy groups (-OCH3) attached to the 2nd and 5th carbons .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For instance, imidazole rings can be formed through the Debus-Radziszewski imidazole synthesis, which involves a condensation reaction of glyoxal, formaldehyde, and primary amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound, due to the presence of an imidazole ring, might be involved in various chemical reactions. Imidazole rings are particularly reactive towards electrophiles due to the presence of a lone pair of electrons on the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .

Scientific Research Applications

Synthesis and Potential Biological Applications

  • Antioxidant and Antimicrobial Activities : A study explored the synthesis of derivatives of imidazole-carbonitriles and investigated their antioxidant and antimicrobial activities. Compounds showed high activity against organisms like Staphylococcus aureus and Candida albicans, highlighting their potential in antimicrobial applications (Bassyouni et al., 2012).

  • Structural Characterization : Research on imidazole derivatives, closely related to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, focused on their crystal structure. This study provides insights into the molecular interactions and structural properties of these compounds, which can be crucial for their application in various fields (Kubicki, 2004).

  • Novel Synthesis Methods : Another study demonstrated a novel synthesis method for imidazole derivatives, which could potentially be applied to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile. This approach might open new pathways for the production of such compounds (Khalafy et al., 2014).

  • Application in Purine Synthesis : Imidazole-carbonitriles, including derivatives similar to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, have been used in the synthesis of purines, which are vital components in many biological processes (Sanchez et al., 1968).

  • Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives : A study detailed the synthesis of pyrazole and pyrazolopyrimidine derivatives from compounds including 5-amino-1H-pyrazole-4-carbonitriles. This research contributes to the understanding of how such imidazole derivatives can be used in creating new chemical entities (Rahmouni et al., 2014).

  • Prebiotic Chemistry Applications : Amino imidazole carbonitrile derivatives, akin to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, were synthesized for potential applications in prebiotic chemistry. This approach may have implications in the study of life's origins and the development of novel antiviral agents (Bizzarri et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could focus on elucidating the exact structure of this compound and studying its properties and potential applications. This could involve experimental studies to synthesize the compound and computational studies to predict its properties .

properties

IUPAC Name

5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNUCXSRIFXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

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